molecular formula C23H49NO3 B14281497 2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 136765-14-5

2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)

Cat. No.: B14281497
CAS No.: 136765-14-5
M. Wt: 387.6 g/mol
InChI Key: CQRMCEDTUNKWRM-UHFFFAOYSA-N
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Description

2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes a hexadecyloxy group attached to a propyl chain, linked to an azanediyl group, and further connected to two ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) typically involves a multi-step process. One common method includes the reaction of hexadecyloxypropylamine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process may also include purification steps such as distillation or chromatography to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of membrane biology due to its amphiphilic nature, which allows it to interact with lipid bilayers.

    Industry: The compound can be used in the formulation of surfactants and emulsifiers due to its ability to reduce surface tension.

Mechanism of Action

The mechanism by which 2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) exerts its effects is largely dependent on its interaction with other molecules. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules across the membrane. The molecular targets and pathways involved may include interactions with membrane proteins or lipids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol): is similar to other amphiphilic compounds such as:

Uniqueness

The uniqueness of 2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) lies in its specific chain length and functional groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring specific interactions with lipid membranes or other amphiphilic environments.

Properties

CAS No.

136765-14-5

Molecular Formula

C23H49NO3

Molecular Weight

387.6 g/mol

IUPAC Name

2-[3-hexadecoxypropyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C23H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-23-16-17-24(18-20-25)19-21-26/h25-26H,2-23H2,1H3

InChI Key

CQRMCEDTUNKWRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCN(CCO)CCO

Origin of Product

United States

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